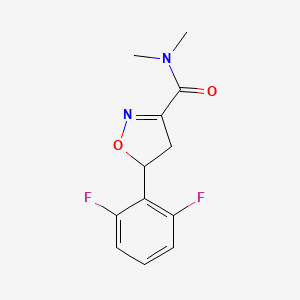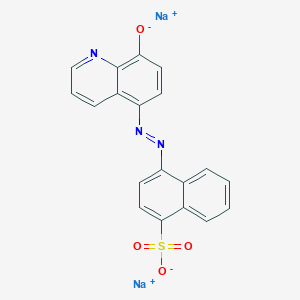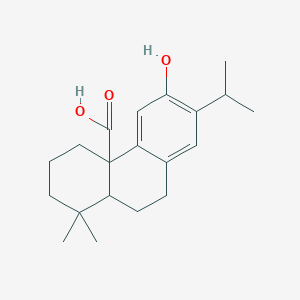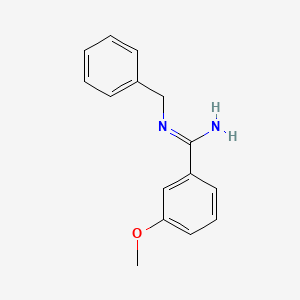![molecular formula C12H8N6S B12517667 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C12H8N6S. It features a benzo[c][1,2,5]thiadiazole core substituted with two pyrazolyl groups at the 4 and 7 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-benzo[c][1,2,5]thiadiazole with pyrazole derivatives under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to achieve high yields and purity .
化学反应分析
Types of Reactions
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolyl groups can undergo substitution reactions with electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated pyrazolyl groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyrazolyl rings.
科学研究应用
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4,7-Di(2-thienyl)benzo[c][1,2,5]thiadiazole: Similar structure but with thiophene rings instead of pyrazolyl groups.
4,7-Di(1H-imidazol-4-yl)benzo[c][1,2,5]thiadiazole: Similar structure but with imidazole rings instead of pyrazolyl groups.
Uniqueness
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of pyrazolyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications .
属性
分子式 |
C12H8N6S |
|---|---|
分子量 |
268.30 g/mol |
IUPAC 名称 |
4,7-bis(1H-pyrazol-4-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C12H8N6S/c1-2-10(8-5-15-16-6-8)12-11(17-19-18-12)9(1)7-3-13-14-4-7/h1-6H,(H,13,14)(H,15,16) |
InChI 键 |
YCENEJVDUGEOSX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CNN=C3)C4=CNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)

![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)



